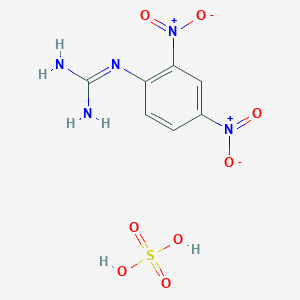
2-(2,4-Dinitrophenyl)guanidine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dinitrophenyl)guanidine;sulfuric acid is a chemical compound with the molecular formula C7H9N5O8S. It is known for its unique structure, which includes a guanidine group attached to a 2,4-dinitrophenyl ring, and is often used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-(2,4-Dinitrophenyl)guanidine;sulfuric acid typically involves the reaction of 2,4-dinitrophenylhydrazine with guanidine in the presence of sulfuric acid. The process begins by creating a paste of 2,4-dinitrophenylhydrazine in concentrated sulfuric acid, followed by dispersion in ethanol and the addition of water . This method is known for its efficiency and scalability, making it suitable for both laboratory and industrial production .
Analyse Chemischer Reaktionen
2-(2,4-Dinitrophenyl)guanidine;sulfuric acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide, sodium molybdate dihydrate, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dinitrophenyl)guanidine;sulfuric acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2,4-Dinitrophenyl)guanidine;sulfuric acid involves its interaction with molecular targets such as enzymes and proteins. The guanidine group is known for its ability to form hydrogen bonds and interact with various biological molecules, leading to potential effects on biochemical pathways . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dinitrophenyl)guanidine;sulfuric acid can be compared with other similar compounds, such as:
2-(2,4-Dinitrophenyl)guanidine: This compound lacks the sulfuric acid component and has different chemical properties and reactivity.
2-(4-Iodophenyl)ethylguanidine;sulfuric acid: This compound contains an iodine atom, which significantly alters its chemical behavior and applications.
2-(4-Methoxyphenoxy)ethylideneamino]guanidine, sulfuric acid:
The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
920007-52-9 |
|---|---|
Molekularformel |
C7H9N5O8S |
Molekulargewicht |
323.24 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C7H7N5O4.H2O4S/c8-7(9)10-5-2-1-4(11(13)14)3-6(5)12(15)16;1-5(2,3)4/h1-3H,(H4,8,9,10);(H2,1,2,3,4) |
InChI-Schlüssel |
HJUIZRWFQJENTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)
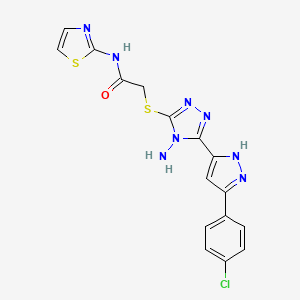
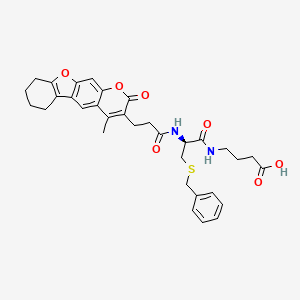
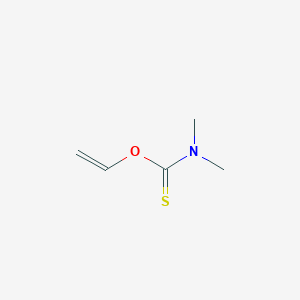
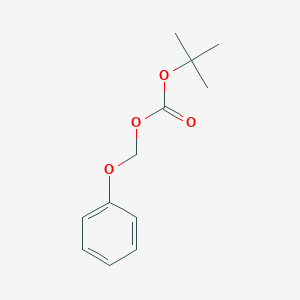
![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)

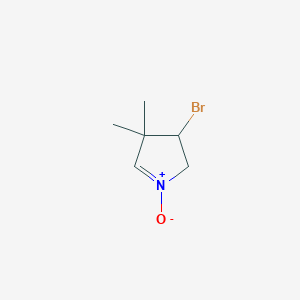
![tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B15174117.png)
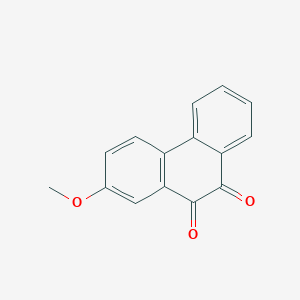
![3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15174137.png)
![4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174152.png)
![6-[2-(dimethylamino)ethyl-methylamino]-1,3-dimethyl-N-[(3-propan-2-yloxyphenyl)carbamoyl]pyrazolo[3,4-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B15174158.png)
![Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B15174174.png)
